molecular formula C10H7FN2O2S B15307491 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid

Cat. No.: B15307491
M. Wt: 238.24 g/mol
InChI Key: HGXMNFLSWMCQES-UHFFFAOYSA-N
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Description

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound that features an isothiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid typically involves the formation of the isothiazole ring followed by the introduction of the amino, fluorophenyl, and carboxylic acid groups. One common method involves the condensation of 2-fluorobenzonitrile with thiosemicarbazide, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Shares the isothiazole ring but lacks the fluorophenyl and carboxylic acid groups.

    3-(2-Fluorophenyl)isothiazole: Similar structure but lacks the amino and carboxylic acid groups.

    5-Carboxyisothiazole: Contains the carboxylic acid group but lacks the amino and fluorophenyl groups.

Uniqueness

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the amino and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(12)9(10(14)15)16-13-8/h1-4H,12H2,(H,14,15)

InChI Key

HGXMNFLSWMCQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=C2N)C(=O)O)F

Origin of Product

United States

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